3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one, with the Chemical Abstracts Service number 86927-77-7, is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique molecular structure, which incorporates both pyrazole and pyrimidine rings. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
This compound is classified as a pyrazolopyrimidine derivative, which is part of a larger family of heterocyclic compounds known for their diverse biological properties. The synthesis and characterization of this compound have been documented in various chemical databases and research articles, highlighting its relevance in both academic and industrial settings.
The synthesis of 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one typically involves several key steps:
Industrial production may involve multi-step synthesis starting from simpler compounds, incorporating steps like nitration, reduction, and further cyclization to yield the final product.
The molecular formula for 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one is , with a molecular weight of approximately 254.29 g/mol. The structural representation includes:
The structure features a pyrazolo-pyrimidine core with substituents that contribute to its chemical reactivity and biological activity.
3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one is involved in various chemical reactions:
The mechanism of action for 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to biochemical cascades that result in various biological effects. The precise pathways can vary depending on its application context.
| Property | Value |
|---|---|
| CAS Number | 86927-77-7 |
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 3-methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7-one |
| InChI | InChI=1S/C14H14N4O/c1-9... |
| InChI Key | IPBOGFHOJWRWIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(C=N2)C(C)C3=CC=CC=C3 |
These properties indicate the compound's stability and potential reactivity under various conditions.
The compound has several applications across different fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: